Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate

Descripción general

Descripción

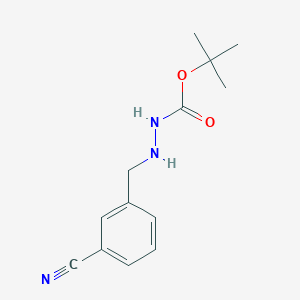

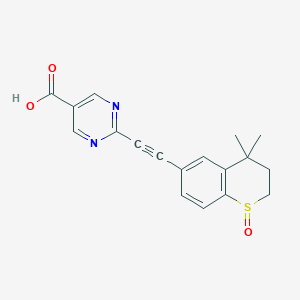

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is a chemical compound with the linear formula C13H17N3O2 . It has a molecular weight of 247.3 . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is 1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is a white to yellow solid . It has a molecular weight of 247.3 and a linear formula of C13H17N3O2 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Mechanistic Studies

The compound Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate and related derivatives are often used in chemical synthesis and mechanistic studies. For instance, Nordin et al. (2016) explored the hydrazination of esters, a conventional method for preparing acyl hydrazides. They encountered unexpected C–S bond cleavage during the synthesis, leading to two distinct compounds. Kinetic and computational DFT studies were carried out to propose a rational mechanism for this unexpected outcome Nordin et al., 2016.

Synthesis and Characterization

Bhat et al. (2019) conducted synthesis and characterization of derivatives of Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate, which are speculated as potential Mcl-1 antagonists. They focused on the synthesis, spectral data analysis, crystal structure, theoretical calculations, molecular electrostatic potential surface (MEPS), and frontier molecular orbital (FMO) analysis. These compounds demonstrated moderate potency against Mcl-1 enzyme, an important insight for therapeutic research Bhat et al., 2019.

Crystal Structure Analysis

Liang-zhong Xu et al. (2006) synthesized a derivative of Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate and analyzed its crystal structure. The compound crystallized in an orthorhombic space group, and the study provided detailed structural parameters such as bond lengths and angles, which are crucial for understanding the compound's interactions and reactivity Xu et al., 2006.

Synthesis of Heterocycles

Obreza and Urleb (2003) used tert-butyl 1-hydrazinecarboxylate, a related compound, in the synthesis of hexahydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. This synthesis is significant in the development of novel compounds with potential applications in various fields, including pharmaceuticals Obreza & Urleb, 2003.

Propiedades

IUPAC Name |

tert-butyl N-[(3-cyanophenyl)methylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTBQRVSDCIKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2628681.png)

![2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2628682.png)

![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)

![N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2628688.png)

![N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2628704.png)